Calcium;butanoate;hydrate

Description

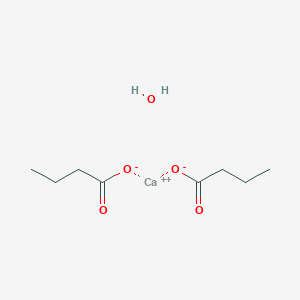

Calcium butanoate hydrate is a calcium salt of butanoic acid (C₃H₇COOH) with the general formula Ca(C₃H₇COO)₂·nH₂O. These compounds are often used in food preservation, pharmaceuticals, and industrial applications due to their solubility, stability, and calcium bioavailability.

Properties

IUPAC Name |

calcium;butanoate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H8O2.Ca.H2O/c2*1-2-3-4(5)6;;/h2*2-3H2,1H3,(H,5,6);;1H2/q;;+2;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNLJQCXWURUPO-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)[O-].CCCC(=O)[O-].O.[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16CaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Neutralization of Butanoic Acid

The most straightforward method involves reacting butanoic acid with calcium carbonate or calcium hydroxide. This approach mirrors the production of calcium acetate, where acetic acid neutralizes calcium carbonate to form the corresponding salt. For calcium butanoate, the reaction proceeds as:

Key parameters include:

-

Temperature control : Maintaining temperatures below 10°C prevents side reactions and ensures complete neutralization.

-

Stoichiometry : A 1:2 molar ratio of calcium carbonate to butanoic acid is critical to avoid residual reactants.

-

Crystallization : Concentrating the filtrate under reduced pressure and cooling to 5°C yields the monohydrate form, confirmed by thermogravimetric analysis.

| Parameter | Value |

|---|---|

| Reaction Temperature | 5–10°C |

| Molar Ratio (Ca:Acid) | 1:2 |

| Yield | 85–90% |

This method is favored for its simplicity but requires rigorous pH control to prevent hydrolysis of the calcium salt.

Ester Hydrolysis

Adapting techniques from the synthesis of hydroxybutyrate salts, calcium butanoate can be prepared via hydrolysis of butanoic acid esters. For example, ethyl butanoate reacts with calcium hydroxide under controlled conditions:

Procedure :

-

Ester saponification : Ethyl butanoate (88.4 g) is mixed with water (300 mL) and calcium hydroxide (37.5 g) at ≤10°C for 3 hours.

-

Activated carbon treatment : 0.3 g of activated carbon is added to adsorb impurities, followed by filtration.

-

Concentration and crystallization : The filtrate is concentrated to 100 mL, inducing crystallization. Vacuum drying yields white crystalline calcium butanoate hydrate (85% yield, 91% purity).

Advantages :

Biological Production via Fermentation

Two-Stage Fermentation Process

A patent detailing calcium butyrate production outlines a fermentation-based method applicable to calcium butanoate. The process uses molasses slop and butyric acid bacteria:

Steps :

-

Alcoholic fermentation : Cane molasses (200 g) and slop (1400 g) are fermented with yeast at 30°C for 4 hours.

-

Neutralization : Milk of lime raises the pH to 6.5–7.0, inhibiting yeast activity.

-

Butyric acid fermentation : Inoculation with Clostridium butyricum at 45°C for 6 days produces butyric acid.

-

Neutralization and isolation : Calcium carbonate (300 g) is added to form calcium butanoate, which is isolated via filtration and vacuum drying.

| Parameter | Value |

|---|---|

| Fermentation Temp | 30°C → 45°C |

| Yield | 240 g (crude) |

| Purity | 70–75% |

Challenges :

-

Requires strict anaerobic conditions.

-

Co-production of acetic and propionic acids necessitates distillation for purification.

Crystallization and Hydration Formation

Hydrate Stabilization

The hydration state of calcium butanoate depends on crystallization conditions:

-

Concentration : Evaporating solutions to 200 g/L promotes monohydrate formation.

-

Drying method : Vacuum drying at 40°C preserves the hydrate, while oven drying above 60°C yields the anhydrous form.

Characterization :

-

Thermogravimetric Analysis (TGA) : A 5% weight loss at 100°C confirms one water molecule per formula unit.

-

X-ray Diffraction (XRD) : Distinct peaks at 2θ = 12.4°, 18.7°, and 24.9° correlate with the monohydrate structure.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Direct Neutralization | 85–90% | 90–95% | High | Low |

| Ester Hydrolysis | 80–85% | 91–93% | Moderate | Moderate |

| Fermentation | 70–75% | 70–80% | Low | High |

Key Insights :

-

Chemical methods excel in purity and scalability but require expensive reagents.

-

Fermentation is eco-friendly but limited by lower yields and complex purification.

Industrial Applications and Considerations

Calcium butanoate hydrate is used in:

-

Pharmaceuticals : A calcium supplement with improved bioavailability compared to carbonate forms.

-

Biodegradable plastics : As a precursor for polyhydroxyalkanoates (PHAs).

Optimization Trends :

Chemical Reactions Analysis

Types of Reactions

Calcium butanoate hydrate undergoes various chemical reactions, including:

Oxidation: Calcium butanoate can be oxidized to form calcium carbonate and carbon dioxide.

Reduction: It can be reduced to form butanoic acid and calcium hydroxide.

Substitution: Calcium butanoate can undergo substitution reactions with other acids to form different calcium salts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reactions with hydrochloric acid or sulfuric acid can lead to the formation of calcium chloride or calcium sulfate, respectively.

Major Products Formed

Oxidation: Calcium carbonate and carbon dioxide.

Reduction: Butanoic acid and calcium hydroxide.

Substitution: Calcium chloride or calcium sulfate, depending on the acid used.

Scientific Research Applications

Calcium butanoate hydrate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its potential effects on cellular metabolism and as a source of butanoic acid in biological systems.

Medicine: Investigated for its potential therapeutic effects, particularly in relation to gut health and microbiota.

Industry: Used in the production of various calcium-based products and as an additive in food and feed industries.

Mechanism of Action

The mechanism of action of calcium butanoate hydrate involves the release of butanoic acid upon dissolution in water. Butanoic acid is known to interact with various molecular targets, including G-protein coupled receptors and histone deacetylases. These interactions can modulate cellular signaling pathways, gene expression, and metabolic processes, leading to various biological effects.

Comparison with Similar Compounds

Chemical and Structural Properties

The table below compares calcium butanoate hydrate with other calcium salts, focusing on molecular formulas, molecular weights, and structural features.

*Assumed based on common hydration states of analogous compounds.

Solubility and Bioavailability

- Calcium acetate monohydrate: Highly water-soluble (34.7 g/100 mL at 20°C), used as a phosphate binder in renal therapy .

- Calcium lactate hydrate : Moderate solubility (5.4 g/100 mL), preferred in oral supplements due to better bioavailability than carbonate .

- Calcium carbonate : Low solubility (0.0014 g/100 mL), requires gastric acid for absorption, leading to variable bioavailability .

- Calcium nitrate tetrahydrate : Very soluble (1212 g/100 mL), used in fertilizers and concrete additives .

Calcium butanoate hydrate: Expected to have intermediate solubility between acetate (high) and carbonate (low), making it suitable for controlled-release applications. Butanoate’s antimicrobial properties could enhance its utility in food preservation, though direct studies are lacking.

Q & A

Q. How can researchers determine the hydration state and structural stability of calcium butanoate hydrate?

Methodological Approach:

- Use thermogravimetric analysis (TGA) to quantify the number of water molecules in the hydrate by measuring mass loss upon heating .

- Pair TGA with differential scanning calorimetry (DSC) to identify phase transitions and decomposition temperatures.

- Confirm the crystalline structure via X-ray diffraction (XRD), comparing results with databases like the Cambridge Structural Database .

Q. What spectroscopic techniques are suitable for characterizing calcium butanoate hydrate in solid and solution states?

Methodological Approach:

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carboxylate stretching at ~1550–1650 cm⁻¹) and hydrogen bonding patterns between water and the butanoate moiety .

- Nuclear Magnetic Resonance (NMR) : For solution-state analysis, use ¹³C NMR to resolve the butanoate carbon environment and ¹H NMR to detect water protons. Note that paramagnetic impurities in calcium salts may broaden peaks .

- Elemental Analysis : Quantify calcium content via inductively coupled plasma optical emission spectrometry (ICP-OES) to verify stoichiometry .

Q. How can the solubility and pH-dependent behavior of calcium butanoate hydrate be systematically studied?

Methodological Approach:

- Conduct solubility tests in aqueous buffers (pH 2–12) at controlled temperatures (e.g., 25°C and 37°C) to model physiological or environmental conditions.

- Monitor ion release (Ca²⁺ and butanoate) using ion-selective electrodes or HPLC .

- Compare results with computational models (e.g., COSMO-RS) to predict solubility trends .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported thermodynamic properties of calcium butanoate hydrate?

Methodological Approach:

Q. How does calcium butanoate hydrate interact with biological matrices, and how can its bioactivity be evaluated?

Methodological Approach:

- In Vitro Models : Test calcium release kinetics in simulated body fluid (SBF) to assess potential as a calcium supplement. Compare with established salts like calcium acetate or carbonate .

- Cell Culture Studies : Use osteoblast or intestinal cell lines to measure calcium uptake efficiency via fluorescence probes (e.g., Fura-2) .

- Metabolic Profiling : Employ LC-MS to track butanoate metabolism in microbial or mammalian systems, noting synergies with calcium .

Q. What advanced methods optimize the synthesis of calcium butanoate hydrate with controlled crystallinity?

Methodological Approach:

- Solvent-Free Mechanochemistry : Grind calcium oxide with butanoic acid in a ball mill to achieve solvent-free synthesis, minimizing hydration variability .

- Crystallization Screening : Use high-throughput platforms to test antisolvents (e.g., ethanol, acetone) for crystal size and habit control.

- In Situ Monitoring : Pair Raman spectroscopy with reaction setups to track intermediate phases .

Q. How can computational chemistry predict the stability of calcium butanoate hydrate under extreme conditions?

Methodological Approach:

- Perform density functional theory (DFT) calculations to model the energy of hydration/dehydration pathways.

- Simulate thermal stress using molecular dynamics (MD) to predict decomposition thresholds .

- Validate predictions with accelerated aging studies (e.g., 70°C/75% RH for 4 weeks) .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing variability in calcium butanoate hydrate batch synthesis?

Methodological Approach:

Q. How should researchers handle discrepancies between experimental and theoretical spectra?

Methodological Approach:

- Re-examine sample preparation (e.g., grinding for XRD, KBr pellet homogeneity for IR) to rule out artifacts .

- Compare experimental IR/Raman spectra with DFT-simulated spectra to assign unanticipated peaks (e.g., lattice water modes) .

Comparative and Applied Studies

Q. What methodologies enable comparative analysis of calcium butanoate hydrate with other short-chain carboxylate salts (e.g., acetate, propionate)?

Methodological Approach:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.